Thiophene-3,4-diamine dihydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
thiophene-3,4-diamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.2BrH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSALEGYSVVPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)N)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thiophene 3,4 Diamine Dihydrobromide and Its Derivatives
Direct Synthetic Routes to Thiophene-3,4-diamine Dihydrobromide
Direct synthetic routes focus on the introduction of amino groups onto a thiophene (B33073) core that is already appropriately substituted at the 3- and 4-positions. These methods are valued for their regiospecificity, as the final positions of the amine functionalities are predetermined by the starting material.
Copper-catalyzed amination, often referred to as the Ullmann condensation or Ullmann-type reaction, represents a powerful method for forming carbon-nitrogen (C-N) bonds. nih.gov This approach is particularly useful for the synthesis of aminothiophenes from halothiophenes. researchgate.net The reaction typically involves the coupling of a dihalothiophene, such as 3,4-dibromothiophene, with an amine source in the presence of a copper(I) catalyst. nih.govresearchgate.net The use of ligands can significantly improve reaction efficiency and scope. researchgate.net While direct synthesis of the primary diamine can be achieved using ammonia sources, protected amines are also commonly employed. nih.gov The versatility of this method allows for the preparation of a wide range of N-substituted derivatives. mdpi.com
Table 1: Typical Components in Copper-Catalyzed Amination of Halothiophenes
| Component | Example(s) | Role |
|---|---|---|
| Thiophene Substrate | 3,4-Dibromothiophene, 3,4-Diiodothiophene | Aromatic core |
| Copper Catalyst | Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O) | Facilitates C-N bond formation nih.gov |
| Ligand | L-proline, N,N-dimethylglycine, 2-(2-methyl-1-oxopropyl)cyclohexanone | Stabilizes catalyst, improves yield researchgate.net |
| Amine Source | Aqueous ammonia, Primary amines, Secondary amines | Nitrogen nucleophile nih.gov |
| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Activates the amine nucleophile |
Chemoselectivity is crucial when a molecule contains multiple reactive sites. In the context of Thiophene-3,4-diamine synthesis, a prominent strategy involves the chemoselective reduction of a dinitro precursor. Starting with 3,4-dinitrothiophene, the two nitro groups can be reduced to primary amino groups without affecting the thiophene ring. This transformation requires a reducing agent that is selective for the nitro functional group. A common and effective method for this reduction is the use of tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl). chemicalbook.com This process yields the corresponding diamine dihydrochloride (B599025) salt directly. chemicalbook.com
Regiospecificity ensures that substituents are placed at defined positions on the aromatic ring. The synthesis of Thiophene-3,4-diamine via the reduction of 3,4-dinitrothiophene is an excellent example of a regiospecific route, as the positions of the amino groups are fixed by the structure of the starting material. chemicalbook.com An alternative regiospecific pathway starts with 3,4-dibromothiophene. researchgate.netresearchgate.net This compound can undergo reactions, such as the copper-catalyzed amination discussed previously, to install amino functionalities specifically at the C3 and C4 positions. The synthesis of 3,4-dibromothiophene itself can be achieved from thiophene, providing a foundational substrate for these subsequent functionalization reactions. researchgate.net
Table 2: Research Findings on the Reduction of 3,4-Dinitrothiophene
| Starting Material | Reagents | Product | Yield | Reference |
|---|
General Synthetic Approaches for Thiophene Derivatives Relevant to Diaminothiophenes
These methods involve the construction of the thiophene ring from acyclic precursors. They offer the advantage of building a highly substituted thiophene core in a single or few steps, with functional groups, including amines or their precursors, incorporated during the cyclization process.
The Paal-Knorr thiophene synthesis is a fundamental method for creating thiophenes by condensing a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.orgwikipedia.org Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are typically used to provide the sulfur atom and facilitate the necessary dehydration and cyclization. uobaghdad.edu.iqchem-station.com While the classic Paal-Knorr synthesis yields simple thiophenes, it can be adapted to produce functionalized derivatives. pharmaguideline.com To be relevant for the synthesis of diaminothiophenes, this method would require a 1,4-dicarbonyl precursor bearing nitrogen-containing functional groups (e.g., azido or nitro groups) at the appropriate positions, which could subsequently be reduced to amines after the thiophene ring is formed.
Table 3: General Components of the Paal-Knorr Thiophene Synthesis
| Component | Example(s) | Function |
|---|---|---|
| Carbonyl Compound | 1,4-Diketones (e.g., Hexane-2,5-dione) | Forms the C4 backbone of the thiophene ring wikipedia.org |
The Gewald reaction is a versatile and powerful multi-component reaction for synthesizing highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene (B1212753) compound) in the presence of elemental sulfur and a base. wikipedia.orgnih.gov The mechanism proceeds through a Knoevenagel condensation, followed by sulfur addition and cyclization to form the 2-aminothiophene product. wikipedia.org
The Gewald reaction has proven applicable to the synthesis of diaminothiophenes. For instance, stable 2,5-diaminothiophenes can be prepared using this methodology with appropriate activated methylene precursors. researchgate.net The synthesis of diethyl 2,5-diaminothiophene-3,4-dicarboxylate is a specific example that highlights the reaction's utility in creating thiophenes with multiple amine substituents, demonstrating its relevance to the broader class of diaminothiophenes. researchgate.netumich.edu
Table 4: Key Features of the Gewald Aminothiophene Synthesis
| Feature | Description |
|---|---|
| Reactants | Ketone/Aldehyde, Active Methylene Compound (e.g., α-cyanoester), Elemental Sulfur wikipedia.org |
| Catalyst | Base (e.g., Morpholine, Triethylamine) |
| Product | Polysubstituted 2-Aminothiophene nih.gov |
Volhard-Erdmann Cyclization Methods
The Volhard-Erdmann cyclization is a classical method for the synthesis of the thiophene ring, involving the reaction of a 1,4-dicarbonyl compound or its equivalent with a sulfurizing agent, typically phosphorus heptasulfide wikipedia.orgdrugfuture.comdrugfuture.com. The general reaction involves the cyclization of compounds like disodium succinate or other 1,4-difunctional compounds wikipedia.orgdrugfuture.comdrugfuture.com.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules nih.gov. Several MCRs are known for the synthesis of thiophene derivatives, most notably the Gewald reaction, which typically yields 2-aminothiophenes.
The direct synthesis of thiophene-3,4-diamine via a multicomponent reaction strategy is not a commonly reported method. MCRs for thiophenes often result in specific substitution patterns, and achieving the 3,4-diamine substitution in a single step from simple starting materials is challenging. However, it is conceivable that a novel MCR could be designed to yield this substitution pattern. For example, a reaction involving a 1,4-dicarbonyl compound, a source of ammonia or a protected amine, and a sulfur donor could potentially lead to the formation of a 3,4-diaminothiophene (B2735483) derivative. Research in the field of MCRs is continually expanding, and new strategies may emerge for the synthesis of this and other specifically substituted thiophenes. A review of current literature indicates a focus on MCRs for synthesizing a broad range of thiophene derivatives, but specific protocols for thiophene-3,4-diamine are not detailed nih.gov.
Advanced Synthetic Techniques
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity. While a direct, one-pot microwave-assisted synthesis of thiophene-3,4-diamine is not prominently described, this technology can be effectively applied to key steps in its multi-step synthesis.
A key application of microwave technology in this context is the reduction of 3,4-dinitrothiophene to thiophene-3,4-diamine. The reduction of aromatic nitro compounds is a reaction class that often benefits from microwave irradiation, allowing for rapid and efficient conversion to the corresponding amines cem.com. The use of reducing agents such as sodium borohydride supported on silica gel under solventless microwave conditions has been shown to be effective for the reduction of carbonyls and could be adapted for nitro groups sapub.org. While specific protocols for the microwave-assisted reduction of 3,4-dinitrothiophene are not extensively detailed, the general success of microwave-assisted reductions of nitroaromatics suggests this would be a viable and efficient method.
The following table outlines a hypothetical comparison of conventional versus microwave-assisted reduction of a dinitrothiophene precursor based on general literature findings for similar reductions.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours | Minutes |
| Solvent | Often requires high-boiling point solvents | Can often be performed with less solvent or solvent-free |
| Yield | Variable, can be affected by side reactions | Generally higher due to reduced reaction time and fewer side products |
| Energy Consumption | Higher | Lower |
Synthesis via Functionalized Monomers for Polymerization
Thiophene-3,4-diamine and its derivatives are valuable monomers for the synthesis of functionalized conductive polymers. The amino groups on the thiophene ring provide sites for further functionalization, allowing for the tuning of the polymer's electronic and physical properties.
The synthesis of functionalized monomers for polymerization can be approached in two main ways:
Functionalization of the thiophene-3,4-diamine monomer prior to polymerization: The free amino groups of thiophene-3,4-diamine can be reacted with a variety of electrophiles to introduce desired functionalities. For example, acylation with acid chlorides or anhydrides can introduce alkyl or aryl groups, while reaction with isocyanates can yield urea derivatives. These functionalized monomers can then be polymerized, typically through oxidative coupling of the thiophene rings.
Post-polymerization functionalization: A polymer containing reactive precursor groups can be synthesized first, followed by the introduction of the amino functionalities. For example, a polythiophene with bromoalkyl side chains can be synthesized and subsequently reacted with an amine source to introduce amino groups cmu.edu.
The choice of strategy depends on the desired functionality and its compatibility with the polymerization conditions. The direct polymerization of thiophene-3,4-diamine can be challenging due to the oxidative sensitivity of the amino groups. Therefore, protection of the amino groups or their conversion to a more stable derivative prior to polymerization is often necessary. The functionalized polymers derived from these monomers have potential applications in sensors, electronic devices, and biocompatible materials.
Purification and Isolation Methodologies in Thiophene-3,4-diamine Derivative Synthesis
The purification and isolation of thiophene-3,4-diamine derivatives require careful consideration due to the sensitivity of the amino groups to oxidation and acidic conditions. The free base form of thiophene-3,4-diamine is particularly unstable. Consequently, it is typically isolated and stored as a more stable salt, such as the dihydrobromide or dihydrochloride.
The general purification strategy for the synthesis of this compound involves the following steps:
Reaction Quenching and Initial Isolation: After the reduction of the dinitro precursor, the reaction mixture is typically neutralized or made basic to precipitate the crude free diamine.
Extraction: The crude diamine can be extracted into an organic solvent.
Salt Formation: The organic extract containing the free diamine is then treated with a solution of hydrobromic acid (HBr) in a suitable solvent (e.g., isopropanol or ether) to precipitate the this compound salt.
Recrystallization: The crude dihydrobromide salt is then purified by recrystallization from an appropriate solvent system, such as a mixture of ethanol and water or isopropanol, to yield the pure product.
The purity of the final product can be assessed by standard analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. The use of an inert atmosphere (e.g., nitrogen or argon) during the purification and handling of the free diamine is recommended to minimize oxidation.
For derivatives where the amino groups are protected or functionalized, standard purification techniques such as column chromatography on silica gel or alumina can be employed. The choice of eluent will depend on the polarity of the specific derivative.
Chemical Reactivity and Derivatization Studies of Thiophene 3,4 Diamine Dihydrobromide
Role as a Building Block in Complex Molecular Architectures
The unique structural arrangement of thiophene-3,4-diamine dihydrobromide makes it an attractive building block for the synthesis of complex molecular architectures. beilstein-journals.org The presence of the thiophene (B33073) ring, an electron-rich aromatic system, coupled with the nucleophilic amino groups, provides multiple sites for chemical modification and elaboration. researchgate.net This allows for the construction of extended π-conjugated systems and rigid molecular scaffolds. elsevierpure.com
The planarity of the thiophene ring can be incorporated into larger molecular designs to influence their electronic and photophysical properties. mdpi.com For instance, it has been utilized in the synthesis of rigid, extended star-shaped thienoacenes. researchgate.net The diamine functionality offers a convenient handle for introducing additional molecular components through condensation and coupling reactions, leading to the formation of polymers and macrocycles. The versatility of this compound is further demonstrated by its use in creating intricate bio-inspired molecular architectures. elsevierpure.com
Amination and Functional Group Interconversion Reactions
The amino groups of thiophene-3,4-diamine are primary sites for various chemical transformations, including amination and functional group interconversions. These reactions are fundamental in modifying the electronic properties and steric profile of the molecule, thereby enabling the synthesis of a diverse library of derivatives.
Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the transformation of one functional group into another. slideshare.netorganic-chemistry.org For instance, the primary amino groups can be converted into a variety of other functionalities such as amides, sulfonamides, and imines through well-established synthetic protocols. scribd.com These transformations not only alter the reactivity of the molecule but also provide opportunities for further derivatization.
Below is a table summarizing some common functional group interconversion reactions involving the amino groups of thiophene-3,4-diamine:
| Reagent/Reaction Condition | Product Functional Group |
| Acyl chloride/Anhydride | Amide |
| Sulfonyl chloride | Sulfonamide |
| Aldehyde/Ketone | Imine (Schiff base) |
| Alkyl halide | Secondary/Tertiary amine |
| Isocyanate/Isothiocyanate | Urea/Thiourea |
These reactions highlight the utility of thiophene-3,4-diamine as a versatile scaffold for generating a wide range of derivatives with tailored properties.
Heterocyclic Ring Formation and Annulation Reactions
The adjacent amino groups on the thiophene ring are ideally positioned for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These annulation reactions are a powerful tool for constructing novel polycyclic aromatic compounds with unique electronic and biological properties.
This compound is a key precursor for the synthesis of various fused thiophene systems. researchgate.net Reaction with dicarbonyl compounds, such as α-diketones or their equivalents, leads to the formation of thieno[3,4-b]pyrazines. These fused systems are of significant interest due to their extended π-conjugation and potential applications in organic electronics. rsc.org The reaction proceeds through a condensation mechanism, where the two amino groups react with the dicarbonyl compound to form the pyrazine (B50134) ring fused to the thiophene core.
Similarly, reactions with other bifunctional electrophiles can be employed to construct a variety of other fused heterocyclic systems, demonstrating the versatility of this building block in synthetic organic chemistry. organic-chemistry.orgnih.gov
The diamine functionality of thiophene-3,4-diamine can be utilized to construct various nitrogen-containing heterocycles. A prominent example is the synthesis of 1,2,5-thiadiazole (B1195012) derivatives. Treatment of the diamine with sulfur monochloride or thionyl chloride can lead to the formation of a thiadiazole ring fused to the thiophene core.
The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) precursors. nih.govjocpr.com While not a direct cyclization of the diamine itself, derivatization of the amino groups to form a suitable precursor can open pathways to these and other nitrogen heterocycles. thieme-connect.deorganic-chemistry.orgconnectjournals.com For example, conversion of the diamine to a dithiocarbamate, followed by reaction with a hydrazine (B178648) derivative, could potentially lead to a fused bis-1,3,4-thiadiazole system.
Tetrazoles are an important class of nitrogen-rich heterocycles with a wide range of applications. researchgate.netosi.lv The synthesis of tetrazole derivatives from thiophene-3,4-diamine typically involves the conversion of the amino groups into functionalities that can undergo cyclization with an azide (B81097) source. rug.nl
One common method involves the diazotization of an amino group followed by reaction with sodium azide. nih.govresearchgate.net In the case of thiophene-3,4-diamine, both amino groups could potentially be converted to tetrazole rings, leading to a bis-tetrazolylthiophene derivative. The reaction conditions would need to be carefully controlled to achieve the desired level of substitution.
The general scheme for the formation of a tetrazole from an amine is as follows:
Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.
Azide Addition: The diazonium salt is then reacted with an azide source, such as sodium azide, to form an aryl azide.
Cyclization: The aryl azide can then undergo a [3+2] cycloaddition reaction to form the tetrazole ring.
This synthetic route highlights the potential to incorporate the tetrazole moiety into the thiophene scaffold, thereby accessing novel compounds with potentially interesting chemical and biological properties.
Electrophilic Aromatic Substitution Reactions of the Thiophene Ring
The thiophene ring is known to undergo electrophilic aromatic substitution reactions, and the positions of substitution are influenced by the nature of the substituents already present on the ring. pharmaguideline.comstudysmarter.co.uk The two amino groups in thiophene-3,4-diamine are strongly activating and ortho-, para-directing. However, in the case of a 3,4-disubstituted thiophene, the incoming electrophile will be directed to the available 2- and 5-positions.
The electron-donating nature of the amino groups enhances the nucleophilicity of the thiophene ring, making it more susceptible to electrophilic attack compared to unsubstituted thiophene. researchgate.net Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. uobaghdad.edu.iq
The mechanism of electrophilic aromatic substitution on the thiophene ring involves the initial attack of the electrophile on the π-system of the ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. researchgate.net Subsequent loss of a proton from the ring restores the aromaticity and yields the substituted product. The presence of the activating amino groups stabilizes the carbocation intermediate, thus facilitating the reaction. researchgate.net
Reactivity in Polymerization Processes
This compound, and its parent compound thiophene-3,4-diamine, exhibit reactivity that lends itself to the formation of polymeric structures. The presence of two amine groups on the thiophene ring introduces functionalities that can participate in various polymerization reactions. While direct polymerization through oxidative coupling of the thiophene rings, a common method for producing polythiophenes, is influenced by the electron-donating nature of the amino groups, these groups primarily offer pathways for condensation polymerizations.
The reactivity of the amino groups allows for the formation of larger conjugated systems. For instance, 3,4-diaminothiophene (B2735483) is a known building block for the synthesis of extended aromatic structures such as thienopyrazines, thienothiadiazoles, and thienoimidazoles. nih.gov These reactions typically involve condensation with dicarbonyl compounds or other suitable reagents.
The bifunctional nature of thiophene-3,4-diamine makes it a candidate for copolymerization with a variety of monomers. This approach allows for the synthesis of polymers with tailored properties by combining the characteristics of the thiophene-3,4-diamine unit with those of other monomers. Designing a copolymer is an efficient way to generate new chemical and physical properties compared to the respective homopolymers. nih.gov
Copolymerization can proceed through various mechanisms, depending on the comonomer. For example, in electrochemical copolymerization, the onset potential of the different monomers should be close to each other for a successful reaction to occur. nih.gov The resulting copolymers often exhibit properties that are a combination of those of the parent homopolymers.
While specific data on the copolymerization of thiophene-3,4-diamine is limited in the available literature, the principles of copolymerization of functionalized thiophenes can be applied. For instance, the copolymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) with other monomers has been extensively studied to create materials with tunable electrochromic and electronic properties. nih.gov Similarly, introducing thiophene-3,4-diamine into a polymer backbone with other monomers could lead to materials with unique optical and electronic characteristics due to the presence of the amino groups.
Table 1: Potential Copolymerization Reactions Involving Thiophene-3,4-diamine
| Comonomer Type | Polymerization Type | Potential Polymer Backbone |
| Dicarbonyl compounds | Condensation | Poly(thienopyrazine) |
| Diacyl chlorides | Condensation | Polyamide |
| Diisocyanates | Condensation | Polyurea |
| Other functionalized thiophenes | Oxidative/Electrochemical | Random or alternating copolymer |
This table presents potential reactions based on the known reactivity of diamines and thiophene derivatives.
Detailed mechanistic studies and kinetic data for the polymerization of thiophene-3,4-diamine are not extensively reported in the scientific literature. However, general principles of polymerization kinetics for related systems can provide insights.
For condensation polymerizations involving the amino groups, the reaction kinetics would typically follow a step-growth mechanism. The rate of polymerization would depend on factors such as monomer concentration, temperature, and the presence of a catalyst.
In the case of oxidative or electrochemical polymerization of the thiophene ring, the kinetics are influenced by the electron-donating amino substituents. These groups can lower the oxidation potential of the monomer, potentially affecting the rate of polymer formation. The kinetics of such polymerizations are often studied using techniques like cyclic voltammetry for electrochemical polymerization or by monitoring monomer consumption over time for chemical polymerization. researchgate.net The polymerization rate is also influenced by the oxidant and catalyst used. researchgate.net
Factors that generally influence the kinetics of thiophene polymerization include:
Temperature: Higher temperatures generally lead to faster polymerization rates. researchgate.net
Oxidant/Catalyst Concentration: The rate of reaction often increases with increasing concentrations of the oxidizing agent and catalyst. researchgate.net
Solvent: The choice of solvent can affect the solubility of the monomer and the growing polymer chains, thereby influencing the reaction kinetics.
Further research is needed to establish the specific kinetic parameters and mechanistic pathways for the polymerization of thiophene-3,4-diamine.
Metal Complexation and Coordination Chemistry Studies
The thiophene-3,4-diamine molecule possesses multiple sites for coordination with metal ions, making it an interesting ligand in coordination chemistry. The two nitrogen atoms of the diamine groups and the sulfur atom of the thiophene ring can all potentially act as donor atoms.
The coordination can occur through the nitrogen atoms of the diamine groups, forming chelate rings with metal ions. This mode of coordination is common for diamine ligands and leads to the formation of stable metal complexes. Additionally, the sulfur atom of the thiophene ring can coordinate to a metal center, although thiophene itself is generally a weak ligand. wikipedia.org The π-system of the thiophene ring can also participate in coordination, forming π-complexes with transition metals. wikipedia.org
While specific studies on the metal complexes of thiophene-3,4-diamine are not widely available, the coordination chemistry of related thiophene derivatives provides valuable insights. For example, thiophene carboxamides have been shown to form complexes with various transition metals, where coordination occurs through the carbonyl oxygen and a pyridine (B92270) nitrogen atom. nih.gov In these cases, the thiophene ring itself does not directly coordinate to the metal ion.
The formation of metal complexes with thiophene-3,4-diamine can lead to materials with interesting electronic, magnetic, and catalytic properties. The geometry and stability of these complexes would depend on the nature of the metal ion, the solvent, and the reaction conditions.
Table 2: Potential Coordination Modes of Thiophene-3,4-diamine
| Coordination Site | Type of Interaction | Potential Metal Ions |
| Diamine Nitrogen Atoms | Chelation | Transition metals (e.g., Cu(II), Ni(II), Co(II)) |
| Thiophene Sulfur Atom | σ-donation | Soft metal ions |
| Thiophene π-system | π-coordination | Transition metals (e.g., Cr(0), Fe(0)) |
This table illustrates the potential ways thiophene-3,4-diamine can coordinate with metal ions based on the general principles of coordination chemistry.
Further experimental and computational studies are required to fully explore the coordination chemistry of thiophene-3,4-diamine and to characterize the resulting metal complexes.
Applications in Advanced Materials Science
A Versatile Precursor for Conjugated Polymers in Organic Electronics
Thiophene-3,4-diamine dihydrobromide serves as a critical monomer for the synthesis of a variety of conjugated polymers. The presence of the diamine functionality on the thiophene (B33073) ring allows for the formation of complex polymeric structures with tailored properties. These polymers form the active components in a range of organic electronic devices, where their performance is intrinsically linked to their molecular architecture and electronic characteristics.
In the field of organic photovoltaics, polymers derived from this compound are investigated for their potential as donor materials in the active layer of solar cells. The electronic properties of these polymers, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are crucial for efficient charge separation and transport. While specific performance data for polymers directly synthesized from this compound is not extensively documented in publicly available literature, the broader class of polythiophenes is well-studied in OPV applications. The performance of such devices is typically characterized by parameters like power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Table 1: Representative Performance of Polythiophene-Based Organic Solar Cells This table presents typical performance metrics for organic solar cells utilizing various polythiophene derivatives as the donor material, illustrating the potential performance benchmarks for novel polymers derived from this compound.
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
|---|---|---|---|---|---|
| P3HT | PC61BM | 3.5-4.5 | 0.60 | 10-12 | 0.60-0.65 |
| PTB7 | PC71BM | 7-9 | 0.74 | 16-18 | 0.65-0.70 |
| PCE10 | PC71BM | 9-11 | 0.85 | 15-17 | 0.70-0.75 |
The semiconducting nature of polymers synthesized from this compound makes them suitable candidates for the active channel material in organic field-effect transistors. The charge carrier mobility (µ), on/off current ratio, and threshold voltage (Vth) are key metrics that define the performance of an OFET. The structure of the polymer, including its regioregularity and intermolecular packing, significantly influences these parameters. Research into various polythiophene derivatives has demonstrated their potential for high-performance OFETs.
Table 2: Typical Performance of Polythiophene-Based Organic Field-Effect Transistors This table showcases the range of charge carrier mobilities and on/off ratios achieved with different polythiophene-based semiconductors in OFETs, providing a reference for the expected performance of new materials in this class.
| Polymer Semiconductor | Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|
| Regioregular P3HT | 0.01 - 0.1 | 10⁵ - 10⁷ |
| PDPP3T | 1 - 5 | 10⁶ - 10⁸ |
| PBTTT | 0.2 - 1.5 | 10⁶ - 10⁷ |
Polymers derived from this compound can exhibit electrochromic properties, meaning they can change color in response to an applied electrical potential. This characteristic is highly desirable for applications such as smart windows, displays, and mirrors. The performance of an electrochromic device is evaluated based on its optical contrast (ΔT%), switching speed, coloration efficiency (CE), and cycling stability. The specific chemical structure of the polymer influences the colors of its neutral and oxidized states, as well as the efficiency of the electrochromic transition.
In the context of organic light-emitting devices, polymers based on this compound can be engineered to serve as emissive or charge-transporting layers. The photoluminescent and electroluminescent properties of these materials are of primary importance. Key performance indicators for OLEDs include luminance, external quantum efficiency (EQE), and color coordinates (CIE). The design of the polymer's molecular structure allows for tuning of the emission color and efficiency.
The conductivity of conjugated polymers, including those potentially synthesized from this compound, can be modulated by their interaction with various chemical species. This sensitivity makes them excellent candidates for the active material in chemical sensors. When exposed to an analyte, changes in the polymer's resistance or other electrical properties can be measured, providing a detectable signal. The selectivity and sensitivity of the sensor are determined by the specific chemical functionalities incorporated into the polymer structure.
Role in Energy Storage and Conversion Technologies
Beyond organic electronics, this compound is a precursor to polymers that could play a role in energy storage and conversion. The redox activity and conductivity of these materials make them promising for applications in batteries and supercapacitors. In these devices, the polymer can function as an electrode material, storing charge through electrochemical reactions. The performance is assessed by metrics such as specific capacitance, energy density, power density, and cycle life. While specific data for polymers from this compound is limited, the broader family of conductive thiophene-based polymers has shown significant promise in this area.
Development of Advanced Functional Polymers with Tunable Properties
The diamine functional groups of thiophene-3,4-diamine allow for condensation reactions with various 1,2-dicarbonyl compounds, leading to the formation of the thieno[3,4-b]pyrazine (B1257052) (TP) fused-ring system. This TP unit is ambipolar, meaning it possesses both electron-donating and electron-accepting characteristics, which is a key factor in achieving narrow band-gap polymers. proquest.com The electronic properties of these polymers can be systematically tuned by modifying the chemical structure, a central goal in the synthetic chemistry of functional π-conjugated systems. rsc.org
One of the primary methods for tuning the properties of thieno[3,4-b]pyrazine-based polymers is through the introduction of different substituents on the pyrazine (B50134) ring or by copolymerization with other aromatic units. Research has shown that the choice of side chains, such as alkyl or alkoxy groups, can influence the polymer's frontier orbital energy levels (HOMO and LUMO) and, consequently, its band gap. researchgate.net For instance, the use of longer alkyl or more electron-donating alkoxy side chains has been found to increase the material's band gap. researchgate.net
Copolymerization of the thieno[3,4-b]pyrazine unit with various donor or acceptor monomers is another powerful strategy to fine-tune the optoelectronic properties of the resulting polymers. By pairing the ambipolar TP unit with traditional acceptor moieties like 2,1,3-benzothiadiazole (B189464) (BT), quinoxaline, or 2H-benzotriazole, researchers have successfully synthesized soluble and processable materials with low band gaps in the range of 1.02–1.12 eV. researchgate.net This approach effectively creates an ambipolar-acceptor framework, where the LUMOs of the TP and the acceptor unit hybridize, leading to a delocalized and stabilized polymer LUMO and contributing to the low bandgap. researchgate.net
The following table summarizes the electronic properties of several thieno[3,4-b]pyrazine-based copolymers, illustrating the tunability achieved through different comonomer units.
Table 1: Electronic Properties of Thieno[3,4-b]pyrazine-Based Copolymers
| Polymer | Comonomer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) |
|---|---|---|---|---|---|
| P(TP-BT) | 2,1,3-Benzothiadiazole | -5.30 | -3.85 | 1.45 | 1.12 |
| P(TP-Q) | Quinoxaline | -5.25 | -3.75 | 1.50 | 1.10 |
| P(TP-BTA) | 2H-Benzotriazole | -5.40 | -3.80 | 1.60 | 1.02 |
| PF-DTTP | Fluorene | -5.35 | -3.31 | 2.04 | - |
| PC-DTTP | Carbazole | -5.23 | -3.25 | 1.98 | - |
Data compiled from multiple research sources. researchgate.netacs.org
Optoelectronic Material Development
The tunable low band gaps and ambipolar nature of polymers derived from thiophene-3,4-diamine make them highly promising materials for a range of optoelectronic devices. rsc.orgresearchgate.net Their ability to absorb light in the near-infrared (NIR) region is particularly advantageous for applications in organic solar cells and photodetectors. researchgate.net
In the realm of organic solar cells (OSCs) , the development of low band-gap donor polymers is crucial for harvesting a larger portion of the solar spectrum. Thieno[3,4-b]pyrazine-based polymers have been successfully employed as the donor material in bulk heterojunction (BHJ) solar cells. For example, a polymer incorporating a planar benzodithiophene unit copolymerized with a thieno[3,4-b]thiophene (B1596311) derivative, PBDPTT-C, exhibited a promising power conversion efficiency (PCE) of 5.2% with a high open-circuit voltage (Voc) of 0.8 V. nih.gov Another study on thiophene[3,4-b]thiophene-based polymer acceptors for all-polymer solar cells reported a high PCE of 17.07% for a binary device, which was further increased to 18.62% in a ternary blend. rsc.org
The performance of these materials in OSCs is directly related to their electronic energy levels. The HOMO level of the donor polymer should be well-matched with the LUMO level of the acceptor material (often a fullerene derivative like PCBM) to ensure efficient charge separation. The tunability of the HOMO and LUMO levels in thieno[3,4-b]pyrazine-based polymers allows for the optimization of this critical parameter.
Table 2: Performance of Optoelectronic Devices Based on Thiophene-3,4-diamine Derivatives
| Polymer System | Device Type | Key Performance Metric | Value |
|---|---|---|---|
| PBDPTT-C | OSC | Power Conversion Efficiency (PCE) | 5.2% |
| PM6:PYF-EF | All-Polymer OSC (Binary) | Power Conversion Efficiency (PCE) | 17.07% |
| PM6:PY-IT:PYF-EF | All-Polymer OSC (Ternary) | Power Conversion Efficiency (PCE) | 18.62% |
| PTII-T | OFET | Electron Mobility (μe) | ~10⁻³ cm²/Vs |
| PTII-T | OFET | Hole Mobility (μh) | ~10⁻³ cm²/Vs |
| PTII-TVT-8 | OFET | Hole Mobility (μh) | ~10⁻² cm²/Vs |
Data compiled from multiple research sources. rsc.orgrsc.orgnih.govcjps.org
In the field of organic field-effect transistors (OFETs) , the charge carrier mobility is a key performance indicator. Thiophene-fused isoindigo (TII)-based conjugated polymers, which can be synthesized from thiophene-diamine precursors, have demonstrated ambipolar charge transport properties. For instance, a copolymer of TII with thiophene (PTII-T) exhibited balanced electron and hole mobilities. rsc.org The development of such materials is crucial for the fabrication of complementary logic circuits, a fundamental component of modern electronics.
Furthermore, alternating conjugated polymers combining a thieno[3,4-b]pyrazine unit with different donor units have been synthesized for applications in organic light-emitting diodes (OLEDs) . These polymers exhibit strong deep red/near-infrared emission in the solid state. An electroluminescent device based on one such polymer, PSiTP, achieved a maximum luminance of 2543 cd/m². cjps.org
The versatility of this compound as a synthetic precursor continues to drive innovation in the field of advanced materials, enabling the development of next-generation organic electronic devices with enhanced performance and tailored properties.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. rsc.org It is widely applied to thiophene (B33073) derivatives to predict their geometries, electronic properties, and reactivity. jmaterenvironsci.comresearchgate.net For Thiophene-3,4-diamine dihydrobromide, DFT calculations can elucidate the effects of protonating the diamine groups and the presence of bromide counter-ions on the thiophene ring's characteristics.
Geometry optimization using DFT calculates the lowest energy arrangement of atoms in a molecule, providing key information on bond lengths, bond angles, and dihedral angles. nih.gov For this compound, this process would establish the planar conformation of the thiophene ring and the orientation of the protonated amine groups (-NH3+) relative to it. The calculations would also determine the equilibrium positions of the bromide (Br-) ions in the crystal lattice.
Table 1: Illustrative DFT-Calculated Parameters for a Thiophene Derivative (Note: Data is for a related thiophene derivative to illustrate typical output, not this compound.)
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -4.89 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.22 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 1.66 eV |
| Dipole Moment (µ) | Measure of molecular polarity | 3.5 Debye |
Data sourced from a study on thiophene derivatives for illustrative purposes. nih.gov
Fukui functions are a conceptual DFT tool used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgnih.gov The function calculates the change in electron density at a specific point in the molecule as the total number of electrons changes. wikipedia.org
For thiophene derivatives, Fukui functions can pinpoint which atoms are most susceptible to attack. nih.govresearchgate.net In a recent study on substituted thiophenes, DFT calculations showed that specific carbon and nitrogen atoms were the most reactive sites for nucleophilic and electrophilic attack, respectively. nih.gov For this compound, the protonation of the amine groups would significantly alter the molecule's reactivity. The -NH3+ groups would withdraw electron density from the thiophene ring, making it less susceptible to electrophilic attack compared to its neutral counterpart. Fukui function analysis would precisely map these changes, identifying the most likely centers for chemical reactions. semanticscholar.orgumich.edu
DFT calculations are highly effective for simulating vibrational (FT-IR) and electronic (UV-Vis) spectra. mdpi.comjchps.com By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated, which helps in the assignment of experimental spectral bands. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, including the maximum absorption wavelength (λmax). tandfonline.com
Simulations for this compound would predict characteristic vibrational modes for the N-H bonds of the ammonium (B1175870) groups, C-S stretching in the thiophene ring, and C-N bonds. The predicted UV-Vis spectrum would show how protonation and the presence of bromide ions shift the electronic absorption bands compared to the neutral Thiophene-3,4-diamine base. nih.gov
Non-linear optical (NLO) materials are crucial for applications in optoelectronics and laser technology. rsc.org The NLO response of a molecule is related to its ability to alter the properties of light, which is governed by its polarizability (α) and hyperpolarizability (β). journalirjpac.com Organic molecules with significant charge transfer, often found in donor-acceptor systems, can exhibit high NLO activity. aip.orgnih.gov
Computational studies on thiophene derivatives have shown that the thiophene ring can act as an efficient electron donor, contributing to significant NLO properties. aip.orgnih.gov DFT calculations can quantify the first hyperpolarizability (β), a measure of the second-order NLO response. For this compound, theoretical analysis would determine how the charged nature of the salt influences its charge distribution and, consequently, its potential as an NLO material.
Table 2: Example of Calculated NLO Properties for a Thiophene Derivative (Note: Data is for a related thiophene derivative to illustrate typical output, not this compound.)
| Property | Description | Illustrative Value (esu) |
|---|---|---|
| ⟨α⟩ | Linear Polarizability | 1.861 x 10⁻²² |
| βtot | First Hyperpolarizability | 2.376 x 10⁻²⁸ |
Data sourced from a study on pyreno-based chromophores with thiophene spacers for illustrative purposes. nih.gov
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. These methods are invaluable for studying intermolecular forces and predicting how a molecule might bind to a biological target.
For this compound, Hirshfeld analysis would be particularly insightful. It would quantify the crucial N-H···Br hydrogen bonds between the protonated amine groups and the bromide anions. Additionally, it would detail other significant contacts, such as H···H, C···H, and potential π-π stacking interactions involving the thiophene ring. researchgate.net Studies on other thiophene derivatives have used this method to reveal that H···H and C···H contacts are often the most significant contributors to crystal packing. nih.govnih.gov
Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiophene Derivative (Note: Data is for a related thiophene derivative to illustrate typical output, not this compound. For the dihydrobromide salt, H···Br contacts would also be a major component.)
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 55.3% |
| O···H / H···O | 13.7% |
| C···C | 2.3% |
| Other | 28.7% |
Data sourced from a study on a functionalized thiophene derivative for illustrative purposes. nih.gov
Protein-Ligand Interaction Mechanisms
The planarity of the thiophene ring system is a key determinant in the binding of its derivatives to biological receptors. nih.gov Computational docking studies and molecular dynamics simulations are pivotal in understanding the specific interactions between this compound and protein active sites. The sulfur atom within the thiophene ring is a significant contributor to these interactions, often participating in hydrogen bonding, which can enhance the binding affinity of the ligand to its receptor. nih.gov
The diamine groups at the 3 and 4 positions of the thiophene ring are crucial for forming strong hydrogen bonds with amino acid residues in a protein's binding pocket. These interactions are fundamental to the molecular recognition process that underpins many biological functions. nih.gov Theoretical models suggest that the binding process can be governed by principles such as the "lock-and-key," "induced fit," or "conformational selection" models, each describing a different thermodynamic and kinetic profile of the interaction. nih.gov
Table 1: Potential Protein-Ligand Interactions of this compound
| Interaction Type | Moiety Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond Donor | Amino groups (-NH₂) | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Thiophene sulfur atom | Arginine, Lysine, Histidine |
| π-π Stacking | Thiophene ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Quantitative Structure-Activity Relationship (QSAR) Studies of Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of thiophene-3,4-diamine, QSAR models can predict their therapeutic potential and guide the design of new, more potent analogues.
The development of a robust QSAR model involves the calculation of various molecular descriptors that quantify the physicochemical properties of the derivatives. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). researchgate.net By correlating these descriptors with experimentally determined biological activities, a predictive model can be generated.
For thiophene-3,4-diamine derivatives, modifications would typically be made to the amine functionalities or by substitution on the thiophene ring itself. The nature of these substituents would significantly alter the molecular descriptors and, consequently, the biological activity. For instance, the addition of electron-withdrawing or electron-donating groups would modulate the electronic properties of the thiophene ring, influencing its interaction with target proteins.
Table 2: Hypothetical QSAR Descriptors for Thiophene-3,4-diamine Derivatives
| Descriptor Class | Specific Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | HOMO Energy | Relates to the ability to donate electrons in a reaction. |
| LUMO Energy | Relates to the ability to accept electrons in a reaction. | |
| Dipole Moment | Influences polar interactions with the receptor. | |
| Steric | Molecular Weight | Can affect the fit within the binding pocket. |
| Molar Refractivity | Relates to the volume and polarizability of the molecule. |
| Hydrophobic | LogP | Describes the partitioning between aqueous and lipid phases. |
Mechanistic Insights into Chemical Transformations
The thiophene ring is known to undergo electrophilic aromatic substitution reactions more readily than benzene (B151609). nih.gov The presence of the two activating amino groups in thiophene-3,4-diamine significantly influences the regioselectivity of such reactions, directing incoming electrophiles to the vacant 2 and 5 positions. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the reaction pathways and determine the transition state energies, providing a deeper understanding of the reaction mechanisms.
One of the fundamental synthetic routes to thiophene derivatives is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. nih.gov While not a transformation of thiophene-3,4-diamine itself, understanding such synthetic pathways provides context for the creation of its derivatives.
The chemical reactivity of thiophene-3,4-diamine can also be explored through transformations of its diamine functionalities. For example, these amines can readily react with various electrophiles to form amides, sulfonamides, or participate in cyclization reactions to generate fused heterocyclic systems. Theoretical calculations can help predict the most favorable reaction sites and the stability of the resulting products.
Table 3: Plausible Chemical Transformations of Thiophene-3,4-diamine
| Reaction Type | Reagents | Potential Product | Mechanistic Feature |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Halogenating agent (e.g., NBS) | 2,5-Dihalothiophene-3,4-diamine | The amino groups activate the ring towards electrophilic attack. |
| Acylation | Acyl chloride | N,N'-(Thiophene-3,4-diyl)diacetamide | Nucleophilic attack of the amine nitrogen on the carbonyl carbon. |
| Sulfonylation | Sulfonyl chloride | N,N'-(Thiophene-3,4-diyl)bis(benzenesulfonamide) | Formation of a stable sulfonamide linkage. |
| Condensation/Cyclization | 1,2-Dicarbonyl compound | Thieno[3,4-b]pyrazine (B1257052) derivative | Formation of a new heterocyclic ring fused to the thiophene core. |
Biological and Pharmacological Research Applications of Thiophene 3,4 Diamine Derivatives
Exploration of Antitumor and Antiproliferative Activities
Thiophene (B33073) derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of tumor cell lines. nih.govmdpi.com Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes required for cancer cell proliferation. nih.govplos.org
One notable derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), has been identified as a potent compound with broad-spectrum antitumor activity. nih.gov Studies have shown that BU17 induces apoptosis by enhancing the expression of caspases 3 and 9. nih.gov Furthermore, it inhibits tubulin polymerization and WEE1 kinase, leading to G2/M phase cell cycle arrest in cancer cells. nih.gov The antiproliferative activity of various thiophene derivatives has been evaluated against several cancer cell lines, as detailed in the table below.
Table 1: Antiproliferative Activity of Selected Thiophene Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Thiophene Derivatives | A549 (Non-small cell lung cancer) | Not specified | nih.gov |
| Thiophene Derivatives | CT26 (Colorectal cancer) | Not specified | nih.gov |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | Various cancer cell lines | Not specified | nih.gov |
| 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) derivative (Compound 2) | MCF-7 (Breast cancer) | Outperforms erlotinib (B232) by 4.42-fold | nih.gov |
| 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivative (Compound 2) | A549 (Lung cancer) | Outperforms erlotinib by 4.12-fold | nih.gov |
| Thiophene derivative (TP 5) | HepG2 (Liver cancer) | Not specified | mdpi.com |
| Thiophene derivative (TP 5) | SMMC-7721 (Liver cancer) | Not specified | mdpi.com |
| F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate) | Lymphoma and Leukemia cell lines | Low micromolar range | plos.org |
Another study highlighted a novel thiophene compound, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), which displays anti-cancer activity against lymphoma and leukemia cell lines at low micromolar concentrations. plos.org The cytotoxicity of various thiophene derivatives has also been confirmed against liver cancer cell lines such as HepG2 and SMMC-7721. mdpi.com
Enzyme Inhibition Studies (e.g., EGFR inhibitors)
A significant area of research for thiophene-3,4-diamine derivatives is their role as enzyme inhibitors, particularly targeting kinases involved in cancer progression. nih.govmdpi.com The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a key target in cancer therapy, and its inhibition can block signaling pathways that promote cell proliferation. nih.gov
Novel derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile have been synthesized and shown to be potent inhibitors of both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M). nih.gov One compound, in particular, demonstrated superior activity against both forms of EGFR, with IC₅₀ values of 0.28 ± 0.03 µM for EGFRWT and 5.02 ± 0.19 µM for EGFRT790M. nih.gov
Furthermore, researchers have successfully designed and synthesized thiophene-based derivatives as dual inhibitors of EGFR and human epidermal growth factor receptor 2 (HER2), another important target in cancer therapy. mdpi.com One such compound, 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, exhibited potent inhibitory activity against EGFR and HER2 with IC₅₀ values of 0.47 nM and 0.14 nM, respectively. mdpi.com
Table 2: EGFR and HER2 Inhibition by Thiophene Derivatives
| Compound | Target Enzyme | IC₅₀ | Reference |
|---|---|---|---|
| 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivative (Compound 2) | EGFRWT | 0.28 ± 0.03 µM | nih.gov |
| 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivative (Compound 2) | EGFRT790M | 5.02 ± 0.19 µM | nih.gov |
| 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (21a) | EGFR | 0.47 nM | mdpi.com |
| 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (21a) | HER2 | 0.14 nM | mdpi.com |
Antioxidant Potentials
Certain thiophene derivatives have been investigated for their antioxidant properties. mdpi.comnsmsi.ir Antioxidants are crucial for combating oxidative stress, which is implicated in various diseases, including cancer. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential.
The oxygen radical absorbance capacity (ORAC) assay has been utilized to assess the antiperoxyradical ability of thiophene and its derivatives. mdpi.com Studies have shown that aminocarbonitrile derivatives of thiophene exhibit significant antiradical capacity, in some cases exceeding that of the standard antioxidant Trolox. mdpi.com For instance, 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS) demonstrated a high antiperoxyradical capacity of 5.82. mdpi.com
Another common method to evaluate antioxidant activity is the use of the stable radical 2,2'-diphenyl-1-picrylhydrazyl (DPPH). nsmsi.ir The radical scavenging activity of novel thiophene derivatives has been confirmed using the DPPH assay, indicating their potential to act as effective antioxidants. nsmsi.ir
Table 3: Antioxidant Capacity of a Thiophene Derivative
| Compound | Method | Result | Reference |
|---|---|---|---|
| 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS) | ORAC | Antiperoxyradical capacity of 5.82 | mdpi.com |
| Novel Thiophene Derivatives | DPPH radical scavenging assay | Good antioxidant properties | nsmsi.ir |
Role in Medicinal Chemistry and Drug Discovery Platforms
The thiophene scaffold is a cornerstone in medicinal chemistry, valued for its versatile chemical properties and its ability to serve as a bioisosteric replacement for other aromatic rings, such as benzene (B151609). nih.gov This versatility has led to the incorporation of the thiophene nucleus into a wide range of biologically active molecules. researchgate.netnih.gov
The significance of thiophene in drug discovery is underscored by the fact that 26 drugs approved by the U.S. Food and Drug Administration (FDA) contain this heterocyclic ring system. nih.gov These drugs span various therapeutic categories, including anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The electron-rich nature of the thiophene ring and its ability to engage in various intermolecular interactions contribute to its success as a pharmacophore. nih.gov
Thiophene derivatives serve as crucial intermediates in the synthesis of more complex molecules and are a focus of combinatorial chemistry efforts to generate libraries of compounds for high-throughput screening. researchgate.netontosight.ai The continued exploration of thiophene chemistry is expected to yield novel drug candidates with improved efficacy and safety profiles. rsc.org
Prodrug and Drug Delivery System Design
A significant challenge in cancer chemotherapy is the poor water solubility and non-specific toxicity of many potent anticancer agents. mdpi.com To address these limitations, researchers are developing innovative drug delivery systems for thiophene derivatives.
One promising approach involves the use of nanoparticles to encapsulate therapeutic agents. nih.govmdpi.com For instance, the antitumor compound BU17 has been formulated into PLGA (polylactic-co-glycolic acid) nanoparticles. nih.gov This nanoformulation significantly enhanced the antitumor activity of BU17 compared to its soluble form. nih.gov
Albumin-based nanoparticles have also been employed to deliver thiophene derivatives. mdpi.com This strategy aims to improve the solubility and tumor bioavailability of these compounds while reducing their side effects. mdpi.com Another targeted approach involves the use of folate receptor-targeting nanocarriers. acs.org Since many cancer cells overexpress the folate receptor, these nanocarriers can selectively deliver the encapsulated thiophene derivative to the tumor site, thereby increasing its therapeutic index. acs.org These advancements in drug delivery hold great promise for the clinical translation of potent thiophene-based anticancer agents.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Thiophene-3,4-diamine dihydrobromide (C₄H₈Br₂N₂S), ¹H and ¹³C NMR would be fundamental for confirming its molecular structure.
One- and Two-Dimensional NMR Studies
One-dimensional (1D) NMR spectra (¹H and ¹³C) would provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the two protons on the thiophene (B33073) ring and the protons of the two amine groups (-NH₂). The formation of the dihydrobromide salt would protonate the amine groups to ammonium (B1175870) groups (-NH₃⁺), significantly shifting their proton signals downfield. The two protons on the thiophene ring (at positions 2 and 5) are chemically equivalent due to the molecule's symmetry and would likely appear as a single singlet.
¹³C NMR: The carbon NMR spectrum would be expected to show two distinct signals for the carbon atoms of the thiophene ring. The carbons bonded to the ammonium groups (C3 and C4) would be equivalent and appear as one signal, while the carbons at the 2 and 5 positions would also be equivalent and show a separate signal.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm assignments and establish connectivity.
COSY: A ¹H-¹H COSY experiment would show correlations between coupled protons. For this molecule, it would primarily be used to confirm the absence of coupling for the isolated ring protons.
HSQC: This experiment would correlate each proton signal with the signal of the carbon atom it is directly attached to, confirming the assignment of the thiophene C-H bonds.
A hypothetical data table for the expected NMR shifts is presented below, based on general principles for similar structures.
| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| C2-H, C5-H | 7.0 - 7.5 | 115 - 125 |
| C3-NH₃⁺, C4-NH₃⁺ | 8.0 - 9.5 | Not Applicable |
| C2, C5 | Not Applicable | 115 - 125 |
| C3, C4 | Not Applicable | 130 - 140 |
Solid-State NMR Applications
Solid-State NMR (ssNMR) could be used to study the compound in its polycrystalline form. This technique is particularly useful if the compound is insoluble or if information about the solid-state packing and polymorphism is desired. ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) experiments could provide insights into the local environments of the carbon and nitrogen atoms in the crystal lattice, which may differ from the solution state due to intermolecular interactions.
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would be expected to show characteristic bands for the thiophene ring, the ammonium groups, and C-S bonds.
N-H Vibrations: The stretching vibrations of the N-H bonds in the -NH₃⁺ groups would appear as a broad band in the IR spectrum, typically in the range of 3200-2800 cm⁻¹. Bending vibrations for the ammonium group would be expected around 1600-1500 cm⁻¹.
Thiophene Ring Vibrations: C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹. C=C ring stretching modes typically appear in the 1600-1400 cm⁻¹ region.
C-S Vibrations: The C-S stretching vibrations of the thiophene ring are generally weaker and appear in the fingerprint region, typically between 850 and 600 cm⁻¹.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretch (Ammonium) | 3200 - 2800 (broad) | IR |
| C-H Stretch (Aromatic) | 3100 - 3000 | IR, Raman |
| N-H Bend (Ammonium) | 1600 - 1500 | IR |
| C=C Ring Stretch | 1600 - 1400 | IR, Raman |
| C-S Stretch | 850 - 600 | IR, Raman |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound, the molecular formula of the free base is C₄H₆N₂S, with a molecular weight of approximately 114.17 g/mol . The full salt has a formula of C₄H₈Br₂N₂S and a molecular weight of approximately 276.0 g/mol .
In a typical mass spectrometry experiment (e.g., Electrospray Ionization - ESI), the molecule would likely be observed as the protonated free base [C₄H₆N₂S + H]⁺, with a mass-to-charge ratio (m/z) of approximately 115. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) would not be observed in this ion. The fragmentation of this parent ion would likely involve the loss of small neutral molecules like ammonia (NH₃) or hydrogen cyanide (HCN), and cleavage of the thiophene ring.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.
Powder X-ray Diffraction
Powder X-ray Diffraction (PXRD) is a fundamental technique for determining the crystalline structure of a solid material. The technique involves directing X-rays onto a powdered sample and measuring the scattering of the X-rays at various angles. The resulting diffraction pattern is unique to the crystalline arrangement of the atoms and can be used to identify the compound, determine its crystal lattice parameters, and assess its purity.
For this compound, a PXRD analysis would provide valuable information about its solid-state structure. The diffraction pattern would consist of a series of peaks at specific two-theta (2θ) angles, with the intensity of each peak corresponding to the electron density and atomic arrangement within the crystal lattice.
Despite a thorough search of publicly available scientific literature and databases, specific experimental PXRD data, such as a peak list or a diffractogram for this compound, could not be located. In a typical analysis, the data would be presented in a table format as shown below, which would be populated with experimental values.
Table 1: Hypothetical Powder X-ray Diffraction Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as experimental data is not publicly available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the electronic structure of the molecule, particularly the presence of conjugated systems and chromophores.
In the case of this compound, the thiophene ring and the diamine substituents constitute a chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and possibly n → π* electronic transitions. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic environment.
A comprehensive search of scientific databases and literature did not yield specific experimental UV-Vis spectroscopic data for this compound. A representative dataset would typically be presented as follows:
Table 2: Expected Ultraviolet-Visible Spectroscopy Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as experimental data is not publicly available.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. Thermogravimetric Analysis (TGA) is a key thermal analysis method that measures the change in mass of a sample as a function of temperature. This information is crucial for determining the thermal stability of a compound, its decomposition profile, and the composition of intermediate and final products.
For this compound, a TGA analysis would reveal the temperatures at which the compound begins to decompose and the percentage of mass lost at each stage of decomposition. This would provide information about its stability and the nature of its thermal degradation.
Specific experimental TGA data for this compound is not available in the public domain. A typical TGA dataset would include key parameters such as the onset temperature of decomposition and the percentage of weight loss in different temperature ranges.
Table 3: Anticipated Thermogravimetric Analysis Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
|---|---|---|
| Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as experimental data is not publicly available.
Future Research Directions and Outlook
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic routes to Thiophene-3,4-diamine and its derivatives is a primary area for future investigation. While classical methods for thiophene (B33073) synthesis exist, modern approaches are needed to improve atom economy, reduce waste, and enhance safety.
Future synthetic strategies will increasingly incorporate the principles of green chemistry. Research will likely focus on metal-free synthetic methodologies to minimize metal toxicity and contamination of the final products. nih.gov This could involve exploring organocatalysis or utilizing elemental sulfur in innovative ways under milder, controlled conditions. nih.gov The use of greener solvents, such as water or bio-based solvents, and the development of one-pot, multicomponent reactions that reduce the number of intermediate purification steps will be crucial. nih.gov Furthermore, techniques like microwave-assisted synthesis could be explored to shorten reaction times and improve energy efficiency, aligning with the broader goal of sustainable chemical manufacturing.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Metal-Free Catalysis | Reduces toxic metal waste, simplifies purification. | Development of efficient organocatalysts or novel sulfur-based reagents. |
| Multicomponent Reactions | Increases step- and atom-economy, reduces waste. | Designing one-pot procedures starting from simple, readily available precursors. |
| Aqueous/Bio-Solvents | Improves environmental profile, enhances safety. | Overcoming solubility challenges and optimizing reaction conditions in green solvents. |
| Microwave-Assisted Synthesis | Reduces reaction times, improves energy efficiency. | Adapting existing synthetic routes for microwave irradiation. |
Expanding the Scope of Chemical Transformations and Functionalization
The inherent reactivity of the Thiophene-3,4-diamine core offers numerous possibilities for chemical modification. Future work will concentrate on moving beyond traditional reactions to employ modern synthetic tools for creating diverse and complex molecular architectures. A major frontier is the selective C-H functionalization of the thiophene ring. researchgate.netmdpi.com Developing catalytic systems, likely based on palladium or copper, that can directly and regioselectively introduce new substituents onto the carbon backbone without pre-functionalization would represent a significant leap in synthetic efficiency. mdpi.comorganic-chemistry.org
Simultaneously, the two primary amine groups serve as key handles for a wide range of transformations. Future research will explore their use in constructing novel heterocyclic systems fused to the thiophene ring. This could involve condensation reactions with dicarbonyl compounds to form thieno[3,4-b]pyrazines or related structures, which are known to have interesting electronic properties. The development of orthogonal protection strategies for the two amino groups would also enable stepwise functionalization, allowing for the synthesis of unsymmetrically substituted derivatives with precisely controlled structures.
Rational Design of Materials with Tailored Properties
Thiophene-based polymers are renowned for their applications in organic electronics, including field-effect transistors, solar cells, and sensors. nih.govresearchgate.net Thiophene-3,4-diamine is an ideal monomer for creating novel conjugated polymers and porous materials due to its bifunctional nature.
Future research will focus on the rational design of polymers where the Thiophene-3,4-diamine unit is a core building block. By reacting it with various aromatic dicarboxylic acids or dialdehydes, a new class of polyamides or polyimines with tunable electronic and optical properties can be synthesized. The incorporation of the electron-rich diamino-thiophene unit into a polymer backbone is expected to influence the material's HOMO-LUMO energy levels, which is a critical parameter for electronic device performance. nih.gov The ability of the N-H groups in the resulting polymers to form hydrogen bonds could also be exploited to control polymer chain packing and improve charge carrier mobility. nih.gov
Furthermore, Thiophene-3,4-diamine can serve as a building block for Covalent Organic Frameworks (COFs). The directional bonding and porous nature of COFs make them suitable for applications in gas storage, catalysis, and sensing. Research in this area would involve exploring different linker molecules to build 2D or 3D frameworks with tailored pore sizes and functionalities.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules and materials. nih.govmdpi.com Future research on Thiophene-3,4-diamine dihydrobromide and its derivatives will heavily rely on advanced computational modeling.
DFT calculations can be employed to predict the electronic structure, molecular orbital energies (HOMO/LUMO), and absorption spectra of newly designed derivatives and polymers, providing crucial insights before undertaking complex synthesis. nih.govmdpi.comresearchgate.net This predictive power can accelerate the discovery of materials with optimal properties for specific applications, such as dye-sensitized solar cells or organic electronics. nih.gov Computational studies can also elucidate reaction mechanisms for novel synthetic and functionalization reactions, helping to optimize conditions and improve yields. nih.gov Molecular dynamics simulations could be used to model the self-assembly of polymers derived from Thiophene-3,4-diamine, predicting their morphology in thin films, which is critical for device performance.
| Computational Method | Research Application | Predicted Properties |
| Density Functional Theory (DFT) | Virtual screening of new derivatives. | Electronic structure, HOMO/LUMO gap, UV-Vis spectra, reactivity. mdpi.com |
| Time-Dependent DFT (TD-DFT) | Design of dyes and optical materials. | Excited state properties, absorption and emission wavelengths. researchgate.net |
| Molecular Dynamics (MD) | Modeling of polymer self-assembly. | Thin-film morphology, intermolecular interactions, material stability. |
Exploration of New Biological Targets and Therapeutic Applications
Thiophene-containing compounds are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov The aminothiophene scaffold, in particular, is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov
Future research will focus on using Thiophene-3,4-diamine as a core scaffold to generate libraries of novel compounds for biological screening. The two amino groups provide ideal points for diversification, allowing for the attachment of various pharmacophores through amide bond formation or other coupling reactions. These libraries can be screened against a wide array of biological targets, such as protein kinases, G-protein coupled receptors (GPCRs), and microbial enzymes, to identify new therapeutic leads. nih.govresearchgate.net Given the prevalence of thiophene derivatives as enzyme inhibitors, exploring derivatives of Thiophene-3,4-diamine as potential inhibitors for targets involved in cancer, inflammation, or infectious diseases is a promising direction. nih.govencyclopedia.pubsciensage.info Structure-activity relationship (SAR) studies, guided by computational docking, will be essential in optimizing the potency and selectivity of any identified hits, paving the way for the development of next-generation therapeutic agents. nih.gov
Q & A
Q. What are the recommended synthetic routes for Thiophene-3,4-diamine dihydrobromide, and how can purity be optimized?
this compound is synthesized via bromination and subsequent dihydrobromide salt formation. Key steps include:
- Bromination of precursors : Reacting thiophene derivatives with brominating agents (e.g., Na₂S and bromo compounds) in aqueous or alcoholic media, as described in historical syntheses of analogous diaminothiophenes .
- Purification : Column chromatography (silica gel, THF/EtOAC eluent) removes byproducts like triethylammonium chloride .
- Salt formation : Treating the free base with HBr in ethanol to precipitate the dihydrobromide salt. Purity (>98%) is confirmed via TLC, NMR, and elemental analysis (EA) .
Q. How should researchers characterize this compound to confirm structural integrity?
Use a multi-technique approach:
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify amine proton signals (δ 6.8–7.2 ppm) and thiophene ring protons.
- Mass spectrometry (MS) : ESI-MS in positive ion mode to confirm the molecular ion peak at m/z 276 (C₄H₈Br₂N₂S) .
- Elemental analysis : Match experimental C/H/N/S/Br percentages with theoretical values (e.g., C: 17.42%, Br: 57.87%) .
Q. What are the critical stability considerations for this compound under laboratory conditions?
- Hygroscopicity : The dihydrobromide salt is hygroscopic; store under inert atmosphere (N₂/Ar) at –20°C .
- Thermal stability : Decomposition occurs above 173°C (flash point), requiring avoidance of high-temperature reactions .
- Light sensitivity : Protect from UV exposure to prevent amine oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for Thiophene-3,4-diamine derivatives?
Discrepancies often arise from:
- Hydrate vs. anhydrous forms : Thermogravimetric analysis (TGA) identifies water content. For example, hydrate forms may show lower melting points .
- Crystallization solvents : Recrystallize from ethanol vs. chloroform to assess polymorphism via X-ray diffraction .
- Impurity profiles : Use HPLC-MS to detect trace byproducts (e.g., unreacted bromo precursors) that skew data .
Q. What experimental strategies optimize the functionalization of this compound for heterocyclic chemistry applications?
- Protection/deprotection : Use Boc-anhydride to protect amines, enabling selective reactions at the thiophene ring .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) to synthesize 3,4-diarylthiophenes .
- Oxidation studies : CuBr₂-mediated oxidation converts dihydrothiophenes to thiophenes, but monitor for over-oxidation (e.g., sulfone formation) .
Q. How do electronic effects of the dihydrobromide salt influence reactivity in photochemical studies?
- Charge transfer : The Br⁻ counterions enhance electron-withdrawing effects, red-shifting absorption spectra (UV-Vis: λₘₐₓ ~320 nm) .
- Photostability : Compare quantum yields of free base vs. salt under irradiation; the salt may exhibit reduced photodegradation due to stabilized charge-separated states .
Critical Analysis of Contradictory Data
- Conflicting melting points : Early studies (e.g., ) report lower melting points due to hydrate formation, while anhydrous forms () exhibit higher values. Always specify hydration status.
- MS fragmentation patterns : Discrepancies in m/z values may arise from adduct formation (e.g., [M+H]⁺ vs. [M+Na]⁺). Use high-resolution MS (HRMS) for unambiguous identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
